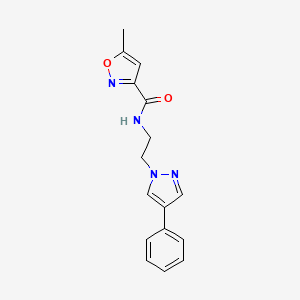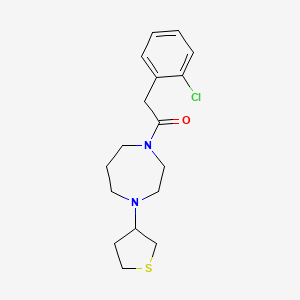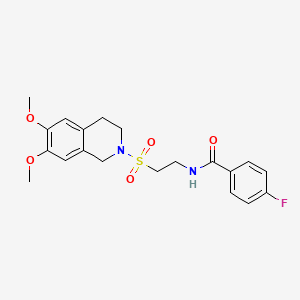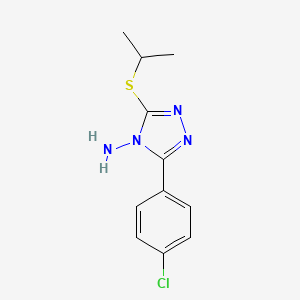
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide, also known as AQ-1, is a small molecule that has been extensively studied for its potential therapeutic applications. AQ-1 belongs to the class of quinoline-based compounds and has been found to exhibit a wide range of biological activities.
作用機序
Target of Action
The primary target of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,4-dimethylphenyl)ethanediamide, also known as F2670-0251, is a novel immune checkpoint called IGSF8 . Immune checkpoints are regulators of the immune system and their blockade can enhance anti-tumor responses .
Mode of Action
F2670-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade results in an enhanced immune response against tumors .
Biochemical Pathways
The blockade of IGSF8 by F2670-0251 affects the immune response pathway . This results in a stronger immune response against tumors, enhancing the body’s ability to fight cancer . The compound has shown synergy with anti-PD1 across multiple syngeneic tumor models .
Pharmacokinetics
The pharmacokinetic properties of F2670-0251 are currently being evaluated in a Phase 1 clinical trial . This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F2670-0251 administered intravenously .
Result of Action
The result of F2670-0251’s action is a compelling anti-tumor activity . Preclinical data have demonstrated that the blockade of IGSF8 by F2670-0251 results in significant anti-tumor activity, even as a monotherapy .
Action Environment
The action of F2670-0251, like all drugs, can be influenced by various environmental factors. These can include the patient’s overall health, the presence of other medications, and individual genetic factors. The current Phase 1 trial is designed to evaluate these factors and their impact on the drug’s efficacy and stability .
実験室実験の利点と制限
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for drug development. This compound has also been found to exhibit low toxicity, making it a safe candidate for use in preclinical studies.
However, this compound also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, this compound has been found to exhibit low solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer therapy. Another area of interest is its potential use as an antiviral agent. Studies are needed to determine the efficacy of this compound against different viral pathogens and to develop novel formulations that can enhance its antiviral activity.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has been found to be a safe candidate for use in preclinical studies. Further research is needed to fully understand its mechanism of action and to develop novel formulations that can enhance its therapeutic potential.
合成法
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide involves the condensation of 7-chloroquinoline-3-carbaldehyde with 2,4-dimethylaniline, followed by acetylation and oximation. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. This compound has also been studied for its potential use as an antimalarial agent.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-6-9-18(14(2)11-13)23-21(27)20(26)22-17-8-7-16-5-4-10-24(15(3)25)19(16)12-17/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOSLOJPFOFZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S)-2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B2618740.png)


![N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2618743.png)
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2618744.png)

![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2618748.png)

![2-Methyl-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-thiophen-3-ylpropan-2-ol](/img/structure/B2618750.png)


